
Ethyl 4-oxo-4H-quinolizine-3-carboxylate
Overview
Description
Ethyl 4-oxo-4H-quinolizine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 4-oxo-4H-quinolizine-3-carboxylate is a selective fluorophore . It shows a strong fluorescent response to Magnesium (Mg), indicating that Mg might be its primary target .
Mode of Action
It is known that the compound has a high selectivity and binding ability to mg (ii) . This suggests that the compound might sequester the divalent cofactors in the active site of certain enzymes, potentially blocking access of other molecules to these enzymes .
Biochemical Pathways
Given its interaction with mg (ii), it might influence pathways where mg (ii) plays a crucial role .
Pharmacokinetics
Its molecular weight of 21722 suggests that it might have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Its interaction with mg (ii) might lead to changes in the activity of certain enzymes, potentially influencing cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions might influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at room temperature, indicating that higher temperatures might affect its stability .
Biochemical Analysis
Biochemical Properties
It has been identified as a selective fluorophore, which suggests that it may interact with certain enzymes, proteins, and other biomolecules
Cellular Effects
Given its potential role as a selective fluorophore , it may influence cell function by interacting with specific cellular components
Molecular Mechanism
It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
Ethyl 4-oxo-4H-quinolizine-3-carboxylate (C₁₂H₁₁NO₃) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Structural Overview
This compound features a quinolizine ring system, which is known for its diverse biological activities. The compound's structure includes a carboxylate group and an ethyl ester, contributing to its reactivity and interactions with biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of HIV integrase, a critical enzyme in the life cycle of HIV. The mechanism involves binding to the integrase enzyme, thereby preventing the integration of viral DNA into the host genome .
Pharmacokinetics
The compound is predicted to exhibit high gastrointestinal absorption and favorable permeability across the blood-brain barrier, suggesting potential for central nervous system effects.
Antiviral Properties
This compound and its derivatives have been evaluated for their antiviral properties, particularly against HIV. A study demonstrated that certain derivatives exhibited varying degrees of integrase inhibitory activity, although this compound itself showed limited efficacy in this regard .
Antimicrobial Activity
In addition to antiviral properties, quinolizine derivatives have been explored for their antimicrobial activities. This compound has shown potential in inhibiting various bacterial strains, although specific data on its efficacy compared to other compounds is still under investigation .
Table 1: Integrase Inhibitory Activity Data
Compound | Initial Concentration (μg/mL) | IC50 (μg/mL) |
---|---|---|
This compound | 100 | >50 |
Derivative A | 12 | 0.56 |
Derivative B | 100 | >50 |
The table illustrates that while some derivatives exhibit significant inhibitory activity against HIV integrase, this compound shows minimal activity at tested concentrations .
Case Study: Synthesis and Evaluation of Derivatives
A series of derivatives based on this compound were synthesized to enhance biological activity. Modifications included introducing various substituents at different positions on the quinolizine ring. These modifications aimed to improve binding affinity to the integrase enzyme and enhance overall antiviral potency .
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-oxo-4H-quinolizine-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been investigated for their potential as:
- Antibacterial Agents : Research indicates that derivatives of this compound can be developed into effective antibacterial agents, particularly in the context of pyridone antibiotics .
- Anti-HIV Integrase Inhibitors : Studies have shown that modifications to this compound can lead to derivatives with inhibitory activity against HIV integrase, although some derivatives have shown limited effectiveness .
Case Study: Anti-HIV Activity
A study synthesized various derivatives of this compound and evaluated their activity against HIV integrase. The results indicated that while some compounds exhibited binding capabilities to Mg(II), they did not demonstrate significant anti-HIV activity, suggesting further structural modifications are necessary for enhanced efficacy .
Agricultural Chemicals
In agricultural chemistry, this compound is utilized in the formulation of pesticides and herbicides. Its derivatives are being explored for their potential to enhance crop protection and yield through improved efficacy against pests and diseases.
Material Science
This compound is also being investigated for its applications in material science:
- Coatings and Polymers : this compound's unique chemical properties make it suitable for developing novel materials such as coatings that require specific chemical characteristics .
Biochemical Research
In biochemical studies, this compound is utilized to understand enzyme inhibition and receptor binding. It contributes valuable insights into biological processes and drug interactions, making it a valuable tool for researchers in biochemistry.
Analytical Chemistry
This compound is employed as a reference standard in analytical chemistry. It aids in the accurate quantification of related compounds in various samples, ensuring reliability in experimental results .
Data Table: Summary of Applications
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-oxo-4H-quinolizine-3-carboxylate and its derivatives?
- Methodological Answer : A key route involves N-propargylation of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate followed by a copper-catalyzed azide-alkyne cycloaddition (click reaction) under Sharpless conditions to introduce triazole substituents . Subsequent reactions with secondary amines yield N-triazolo methyl-substituted derivatives. Alternative approaches include hydrolysis and esterification of intermediates, as seen in the synthesis of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate . Purification typically involves flash chromatography (e.g., EtOAc/cyclohexane) and recrystallization .
Q. How is this compound characterized structurally?
- Methodological Answer : Spectroscopic Analysis : and NMR confirm ester and carbonyl functionalities, while mass spectrometry validates molecular weight. Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for resolving bond lengths, angles, and hydrogen-bonding networks. For example, bifurcated N–H⋯(O,O) interactions stabilize the planar conformation of related 4-oxo-quinoline derivatives . Software like ORTEP-3 visualizes thermal ellipsoids and molecular packing .
Q. What are the primary research applications of this compound?
- Methodological Answer : It serves as a precursor for tricyclic fluoroquinolones with antimicrobial activity. Derivatives are screened against bacterial (e.g., Staphylococcus aureus) and fungal strains using broth microdilution assays to determine minimum inhibitory concentrations (MICs) . Structure-activity relationship (SAR) studies focus on substituent effects at the 1,2,3-triazole or quinolizine positions .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during refinement?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from twinning, disorder, or poor data resolution. Use SHELXL’s TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered regions . Validate models with Rfree cross-validation and electron density maps (e.g., omit maps). For puckering ambiguities in heterocycles, apply Cremer-Pople coordinates to quantify ring distortions .
Q. What strategies optimize reaction yields for triazole-substituted derivatives?
- Methodological Answer : Click Reaction Optimization : Vary copper catalysts (CuI vs. CuSO4/sodium ascorbate), solvent polarity (t-BuOH/H2O), and temperature (25–60°C) to enhance regioselectivity . Amine Coupling : Use excess secondary amines (2–3 equiv.) in DMF at 80°C, monitored by TLC. Post-reaction, neutralize with dilute HCl to precipitate products .
Q. How do substituents at the 3-carboxylate position influence bioactivity?
- Methodological Answer : Electron-Withdrawing Groups (EWGs) : Fluoro or chloro substituents at C6/C7 enhance membrane permeability and target (e.g., DNA gyrase) binding . Bulkier Groups : Aryl or benzyl substituents may reduce activity due to steric hindrance. Quantitative SAR (QSAR) models correlate logP values (2.5–3.5) with MICs, prioritizing derivatives with balanced hydrophobicity .
Q. Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ventilation : Use fume hoods to minimize inhalation of dust or vapors . Storage : Keep in airtight containers at –20°C, away from ignition sources. For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Properties
IUPAC Name |
ethyl 4-oxoquinolizine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-6-9-5-3-4-8-13(9)11(10)14/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDJVIYRDRPISB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2C=CC=CN2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404912 | |
Record name | Ethyl 4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88612-71-9 | |
Record name | Ethyl 4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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